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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and molecular

packing of Methyl 4-benzenesulfonamidobenzoate, a molecule of interest in medicinal

chemistry and materials science. Understanding the three-dimensional arrangement of

molecules in the solid state is paramount for predicting and controlling the physicochemical

properties of a compound, such as solubility, stability, and bioavailability. This document

summarizes the key structural features of Methyl 4-benzenesulfonamidobenzoate, based on

available crystallographic data and analysis of related structures, offering insights into the

intermolecular forces that govern its supramolecular assembly.

Molecular Structure and Conformation
The molecular structure of Methyl 4-benzenesulfonamidobenzoate consists of a central

sulfonamide linkage connecting a benzene ring and a methyl benzoate moiety at the para

position. The inherent flexibility of the sulfonamide group allows for a range of conformations;

however, in the solid state, the molecule is expected to adopt a specific, low-energy

conformation dictated by the crystal packing forces.

While a complete single-crystal X-ray diffraction dataset for Methyl 4-
benzenesulfonamidobenzoate is not publicly available at the time of this writing, analysis of
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its isomer, Methyl 2-benzenesulfonamidobenzoate, and other related sulfonamide structures

provides valuable insights into its likely conformational and packing motifs.

Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a delicate balance of

intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

For Methyl 4-benzenesulfonamidobenzoate, the primary intermolecular interaction is the

hydrogen bond.

In the solid state, molecules of Methyl 4-benzenesulfonamidobenzoate are organized into a

stable, three-dimensional network through a variety of weak interactions.[1] A pivotal interaction

is the N-H···O hydrogen bond, which facilitates the formation of centrosymmetric dimers.[1]

Hydrogen Bonding Network
The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (N-H) and acceptor

(S=O). This dual functionality is the driving force behind the primary packing motif observed in

many sulfonamide-containing crystal structures. In the case of Methyl 4-
benzenesulfonamidobenzoate, the N-H group of one molecule forms a hydrogen bond with

one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is reciprocal,

leading to the formation of a stable, centrosymmetric dimeric structure.
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This dimeric motif is a common feature in the crystal packing of sulfonamides and significantly

contributes to the overall stability of the crystal lattice.

Quantitative Crystallographic Data (Comparative)
As a definitive crystal structure for Methyl 4-benzenesulfonamidobenzoate is not available,

the following tables present the crystallographic data for its isomer, Methyl 2-

benzenesulfonamidobenzoate, to provide a quantitative example of a closely related structure.

This data is intended for comparative purposes and to illustrate the type of detailed information

that can be obtained from single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 2-benzenesulfonamidobenzoate

Parameter Value

Empirical formula C₁₄H₁₃NO₄S

Formula weight 291.31

Temperature 296(2) K

Wavelength 0.71073 Å

Crystal system Triclinic

Space group P-1

Unit cell dimensions
a = 8.341(5) Å, α = 84.483(5)°b = 9.115(3) Å, β

= 80.663(5)°c = 10.000(5) Å, γ = 66.674(4)°

Volume 688.5(7) Å³

Z 2

Calculated density 1.404 Mg/m³

Table 2: Selected Bond Lengths (Å) for Methyl 2-benzenesulfonamidobenzoate
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Bond Length

S(1)-O(1) 1.431(2)

S(1)-O(2) 1.435(2)

S(1)-N(1) 1.637(2)

S(1)-C(1) 1.763(2)

N(1)-C(7) 1.425(3)

C(13)-O(3) 1.201(3)

C(13)-O(4) 1.345(3)

Table 3: Selected Bond Angles (°) for Methyl 2-benzenesulfonamidobenzoate

Angle Value

O(1)-S(1)-O(2) 119.8(1)

O(1)-S(1)-N(1) 107.1(1)

O(2)-S(1)-N(1) 106.1(1)

O(1)-S(1)-C(1) 108.3(1)

O(2)-S(1)-C(1) 107.5(1)

N(1)-S(1)-C(1) 107.6(1)

C(7)-N(1)-S(1) 124.9(2)

Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis of high-

quality single crystals followed by their analysis using X-ray diffraction.

Synthesis and Crystallization
A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride

with an amine in the presence of a base. For Methyl 4-benzenesulfonamidobenzoate, this
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would typically involve the reaction of 4-aminobenzoic acid methyl ester with benzenesulfonyl

chloride.

4-Aminobenzoic Acid Methyl Ester +
Benzenesulfonyl Chloride

Reaction in suitable solvent
(e.g., pyridine, DCM)

Aqueous workup and extraction

Column chromatography or
recrystallization

Slow evaporation of solvent
to yield single crystals

Single-Crystal X-ray Diffraction

Click to download full resolution via product page

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction
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The definitive method for determining the three-dimensional structure of a molecule in the solid

state is single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and

irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is

recorded on a detector. The collected data is then processed to determine the unit cell

parameters and the electron density distribution within the crystal, from which the atomic

positions can be determined and the molecular structure can be refined.

Mount Single Crystal

Irradiate with X-rays

Collect Diffraction Data

Process Data
(Integration, Scaling, Absorption Correction)

Solve Structure
(Direct Methods or Patterson)

Refine Structure
(Least-squares minimization)

Validate Structure
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Click to download full resolution via product page

Conclusion
The solid-state structure of Methyl 4-benzenesulfonamidobenzoate is primarily dictated by

the formation of robust N-H···O hydrogen-bonded centrosymmetric dimers. This fundamental

packing motif, common to many sulfonamides, provides significant stability to the crystal lattice.

While a complete, experimentally determined crystal structure for the title compound is not yet

in the public domain, analysis of its isomer and related compounds provides a strong basis for

understanding its supramolecular chemistry. The detailed experimental protocols outlined in

this guide provide a roadmap for researchers seeking to determine the crystal structure of this

and similar molecules, which is a critical step in the rational design of new pharmaceutical and

material compounds. Further investigation to obtain the precise crystallographic data for

Methyl 4-benzenesulfonamidobenzoate will be invaluable for a more complete

understanding of its solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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